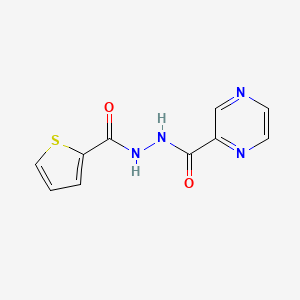
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, also known as TPZ, is a chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields. TPZ is a heterocyclic organic compound that contains a pyrazine ring and a thienylcarbonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide is not fully understood, but it is believed to involve the activation of hypoxia-inducible factor-1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in various cellular processes, including angiogenesis, metabolism, and apoptosis. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide is believed to stabilize HIF-1 under hypoxic conditions, leading to the activation of downstream signaling pathways that result in the observed biological effects of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide.
Biochemical and Physiological Effects:
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects, including anti-tumor activity, vasodilatory effects, and antimicrobial activity. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have vasodilatory effects by increasing the production of nitric oxide. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has also been shown to have antimicrobial activity by disrupting the bacterial cell wall and membrane.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has several advantages for laboratory experiments, including its ability to induce hypoxia-like conditions in cells, its stability under various conditions, and its relatively low cost compared to other hypoxia-mimicking agents. However, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, including the development of more efficient synthesis methods, the identification of novel targets for N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, and the optimization of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide for clinical use. Additionally, the combination of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide with other chemotherapeutic agents may enhance its anti-tumor activity and reduce potential toxic effects. Further studies are also needed to investigate the potential use of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide in the treatment of cardiovascular disease and microbial infections.
Synthesemethoden
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide can be synthesized using various methods, including the reaction of 2-pyrazinecarboxylic acid with thionyl chloride followed by the reaction with thioacetamide. Another method involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride followed by the reaction with thiosemicarbazide. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of pyridine. The synthesis of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been extensively studied and optimized to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and microbial infections. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has also been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have vasodilatory effects. Additionally, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9(7-6-11-3-4-12-7)13-14-10(16)8-2-1-5-17-8/h1-6H,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPWCPGNSJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

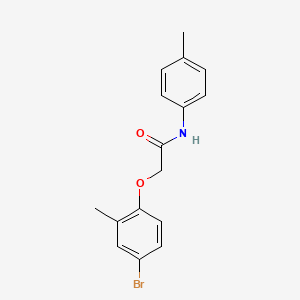
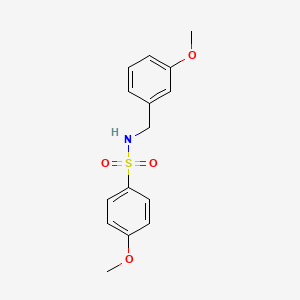
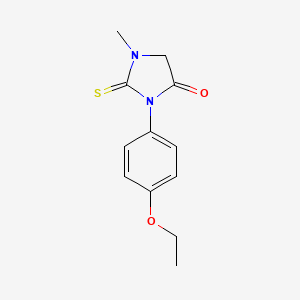
![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
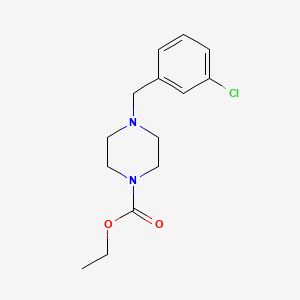
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
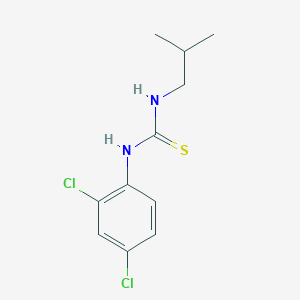
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)
